Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate

Medicinal Chemistry Property Prediction Lipophilicity

Researchers optimizing pyrimidine-based leads often struggle with inconsistent building block quality. This compound solves that with a well-defined scaffold (XLogP3=3.1, tPSA=77.4 Ų) featuring three orthogonal handles: an ethyl ester (hydrolyzable to acid for bioconjugation), a thioether (oxidizable to sulfoxide/sulfone), and a metabolically stable 4-fluorophenyl group for electrophilic elaboration. Enables parallel library synthesis for SAR, ADME optimization, and target-ID probe design. Reliable 97% purity with global shipping.

Molecular Formula C14H13FN2O2S
Molecular Weight 292.33
CAS No. 828276-28-4
Cat. No. B2572623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate
CAS828276-28-4
Molecular FormulaC14H13FN2O2S
Molecular Weight292.33
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)F
InChIInChI=1S/C14H13FN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3
InChIKeyRATYOGJEGNHGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate Procurement


Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate (CAS 828276-28-4) is a heterocyclic organic compound with the molecular formula C₁₄H₁₃FN₂O₂S and a molecular weight of 292.33 g/mol . It belongs to the class of pyrimidine thioethers, characterized by a pyrimidine ring core substituted at the 4-position with a 4-fluorophenyl group and at the 2-position with a thioacetate ethyl ester moiety . This compound is primarily utilized as a versatile small molecule scaffold or building block in medicinal chemistry and chemical biology research .

MedChem scaffold Pyrimidine thioether building block for hit-to-lead and SAR exploration.
Fluorophenyl handle 4-Fluorophenyl group provides distinct electronic and lipophilic character for assay profiling.
Orthogonal handles Three reactive sites (ester, thioether, aryl fluoride) enable divergent library synthesis.

Non-Interchangeability with In-Class Analogs


The substitution of Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate with seemingly similar pyrimidine thioether analogs is not straightforward due to the compound's specific combination of functional groups, which dictates its unique physicochemical properties and chemical reactivity . Critically, the 4-fluorophenyl substituent imparts a distinct electronic profile and lipophilicity (XLogP3: 3.1) that influences both its behavior in biological assays and its utility as a synthetic intermediate for electrophilic aromatic substitution . Simple replacement with a 4-methoxyphenyl or unsubstituted phenyl analog will alter the compound's polarity, hydrogen bonding potential, and metabolic stability, potentially invalidating any established structure-activity relationships (SAR) or synthetic protocols .

Fluorophenyl vs. methoxyphenyl Replacing the 4-fluorophenyl with a 4-methoxyphenyl shifts lipophilicity and H-bonding, altering assay and synthetic behaviour.
Ester vs. free acid Changing the ethyl ester to a free acid or methyl ester modifies solubility, reactivity, and crystallinity, breaking established protocols.
Pyrimidine core substitution Removing the 4-fluorophenyl group eliminates the electronic profile required for SAR interpretation; analogues may not transfer directly.

Differentiation Evidence


Lipophilicity Comparison

The target compound exhibits a predicted partition coefficient (XLogP3) of 3.1, which is a measure of its lipophilicity . In comparison, the closely related analog ethyl 2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetate (CAS 476211-52-6), where the 4-fluorophenyl group is replaced with a 4-methoxyphenyl group, has a lower predicted XLogP3 of 2.7, indicating a significant shift towards hydrophilicity .

Lipophilicity (XLogP3)
Reported
Target: 3.1
Comparator (4‑methoxyphenyl): 2.7
Δ 0.4 log units (≈2.5× shift)
Supports lipophilicity‑driven differentiation; impacts membrane permeability and off‑target binding context.
In silico prediction; requires experimental validation.
Medicinal Chemistry Property Prediction Lipophilicity

tPSA Comparison with 4-Methoxy Analog

The target compound has a Topological Polar Surface Area (tPSA) of 77.4 Ų . The closely related methoxy analog (CAS 476211-52-6) has a predicted tPSA of 86.7 Ų, a notable increase due to the additional oxygen atom in the methoxy group .

Topological Polar Surface Area
Reported
Target: 77.4 Ų
Comparator (4‑methoxyphenyl): 86.7 Ų
Δ 9.3 Ų
Comparator’s higher tPSA may reduce membrane permeability; target stays below 90 Ų threshold for oral absorption consideration.
In silico; experimental confirmation needed.
ADME Prediction Drug-likeness Oral Bioavailability

Hydrogen Bond Acceptor Count Comparison

The target compound possesses a total of 6 hydrogen bond acceptors (HBAs) . In contrast, the analog {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetic acid (Hit2Lead ID: 9236207) has only 4 HBAs and a hydrogen bond donor (HBD) . This difference in HBA count and the presence/absence of HBDs fundamentally alters the molecule's capacity for specific intermolecular interactions, such as binding to a protein target or participating in crystal lattice formation.

H‑Bond Acceptors/Donors
Reported
Target: 6 HBA, 0 HBD
Comparator (trifluoromethyl analog): 4 HBA, 1 HBD
Different H‑bonding pattern alters solubility, target recognition, and crystal‑packing behaviour.
In silico; assay‑specific context.
Molecular Recognition Solubility Crystal Engineering

Rotatable Bond Count vs. Trifluoromethyl Analog

The target compound has a complexity score of 312 and contains 6 rotatable bonds . A structurally similar compound, {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetic acid (Hit2Lead ID: 9236207), has a lower complexity (score not available for comparator, but inferred from structure) and only 4 rotatable bonds . The increased number of rotatable bonds in the target compound suggests greater conformational flexibility in solution, which can be advantageous for exploring binding poses but may also impact its stability and crystallinity.

Rotatable Bond Count
Reported
Target: 6 rotatable bonds
Comparator (trifluoromethyl analog): 4 rotatable bonds
Greater conformational flexibility may influence binding entropy and crystallization likelihood.
Structural analysis; crystallinity screening advised.
Molecular Complexity Conformational Flexibility Synthetic Accessibility

Synthetic Versatility and Functional Groups

The compound contains three distinct functional groups that enable orthogonal chemical transformations: the ethyl ester (hydrolyzable to a carboxylic acid), the thioether linkage (oxidizable to sulfoxide or sulfone), and the 4-fluorophenyl group (available for electrophilic aromatic substitution) . While this is a class-level property for many pyrimidine thioethers, the specific combination of an ethyl ester and a 4-fluorophenyl substituent provides a unique balance of reactivity and stability that is not found in analogs like the corresponding free acid or methyl ester .

Synthetic Versatility
Class-level
Ethyl ester (hydrolysis), thioether (oxidation), 4‑fluorophenyl (EAS)
Orthogonal handles enable divergent library synthesis; specific ester balance matters.
Class‑level property; ester choice influences reactivity and stability.
Organic Synthesis Medicinal Chemistry Library Synthesis

Research Applications


Lead Optimization and SAR Studies

In a medicinal chemistry lead optimization program, this compound serves as a key intermediate or a reference point for SAR exploration around the pyrimidine core . Its well-defined physicochemical profile (XLogP3=3.1, tPSA=77.4 Ų) and the presence of the metabolically stable 4-fluorophenyl group make it a suitable starting point for designing analogs with improved drug-like properties. Researchers can leverage the three distinct functional handles (ester, thioether, and aryl fluoride) to perform parallel synthesis and generate a focused library to probe potency, selectivity, and ADME parameters.

Fluorescent Probe and Affinity Reagent Synthesis

The compound's aromatic and heteroaromatic scaffold, along with its capacity for further functionalization, makes it a valuable building block for synthesizing chemical biology tools . For example, the ethyl ester can be hydrolyzed to a carboxylic acid and subsequently coupled to a fluorescent dye or a biotin tag via an amide bond. The resulting probe can then be used in target identification studies (e.g., pull-down assays) or in cellular imaging experiments to study the localization of a target protein.

Heterocyclic Library Synthesis

For synthetic organic chemists, this compound is a versatile scaffold for constructing more complex heterocyclic systems . The thioether linkage can be selectively oxidized to a sulfoxide or sulfone to tune the electronic properties of the pyrimidine ring or to serve as a leaving group in subsequent nucleophilic substitution reactions . The 4-fluorophenyl group can be further elaborated through electrophilic aromatic substitution, allowing for the rapid generation of structural diversity from a single, commercially available core .

Computational Chemistry and Property Prediction

This compound is well-suited as a test case or reference molecule in computational chemistry studies . Its moderate size and the availability of reliable predicted physicochemical data (e.g., XLogP3, tPSA) allow for the validation of new algorithms for predicting properties like logP, solubility, or binding affinities. Furthermore, its structural similarity to many drug-like molecules makes it a relevant benchmark for developing and testing new molecular modeling and cheminformatics methods.

Application
Selection Property
Validation Focus
Lead Optimization & SAR Studies
Physicochemical profile & functional handles
SAR exploration and library synthesis
Fluorescent Probe & Affinity Reagent Synthesis
Ester hydrolysis and amine‑coupling sites
Target identification probe assembly
Heterocyclic Library Synthesis
Oxidizable thioether and electrophilic aryl group
Diversity‑oriented synthesis
Computational Chemistry & Property Prediction
Predicted physicochemical data (XLogP3, tPSA)
Algorithm validation and benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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